A Comprehensive Technical Guide to 2'-O-methyl-5-methyluridine: Structure, Properties, and Applications in Oligonucleotide Therapeutics
A Comprehensive Technical Guide to 2'-O-methyl-5-methyluridine: Structure, Properties, and Applications in Oligonucleotide Therapeutics
Introduction
In the rapidly advancing field of nucleic acid therapeutics, the strategic chemical modification of nucleosides is paramount to unlocking their full clinical potential. Among the arsenal of available modifications, 2'-O-methyl-5-methyluridine stands out as a cornerstone for enhancing the drug-like properties of oligonucleotides. This modified nucleoside, a derivative of uridine, incorporates two key chemical alterations: a methyl group at the 2'-hydroxyl position of the ribose sugar and another at the 5-position of the uracil base. These modifications are not merely incremental adjustments; they synergistically impart superior nuclease resistance, enhanced binding affinity to target sequences, and improved thermal stability.[1]
This technical guide provides a detailed exploration of 2'-O-methyl-5-methyluridine, offering researchers, scientists, and drug development professionals a comprehensive resource on its chemical structure, physicochemical properties, and its critical role in the synthesis of therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
Chemical Structure and Physicochemical Properties
2'-O-methyl-5-methyluridine, also known by its synonyms 2'-O-Methylribothymidine or 2'-O-Methylthymidine, is a modified pyrimidine nucleoside.[2] The core structure consists of a 5-methyluracil (thymine) base linked via a β-N1-glycosidic bond to a ribose sugar that is methylated at the 2'-hydroxyl position.
The IUPAC name for this compound is 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione.[3]
Structural Representation
The two-dimensional chemical structure of 2'-O-methyl-5-methyluridine is depicted below:
Caption: 2D structure of 2'-O-methyl-5-methyluridine.
Physicochemical Data Summary
A summary of the key chemical and physical properties of 2'-O-methyl-5-methyluridine is provided in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₆N₂O₆ | [2][4] |
| Molecular Weight | 272.25 g/mol | [4] |
| CAS Number | 55486-09-4 | [2][4] |
| Melting Point | 186 °C | [4] |
| Appearance | White to off-white solid | [5] |
| SMILES | CC1=CN(C(=O)NC1=O)[C@H]2CO)O">C@@HOC | [3][4] |
| InChIKey | YHRRPHCORALGKQ-FDDDBJFASA-N | [2][3] |
| Solubility | DMF: 14 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 3 mg/ml | [2] |
Significance and Applications in Drug Development
The dual modifications in 2'-O-methyl-5-methyluridine confer significant advantages in the development of oligonucleotide-based therapeutics.
Enhanced Nuclease Resistance
The 2'-O-methyl group provides steric hindrance that protects the phosphodiester backbone of an RNA strand from degradation by endo- and exonucleases present in biological fluids.[6] This increased stability is a critical prerequisite for any oligonucleotide drug, as it prolongs its half-life in vivo, allowing for a sustained therapeutic effect.
Increased Binding Affinity and Thermal Stability
The 2'-O-methyl modification pre-organizes the ribose sugar into a C3'-endo conformation, which is favorable for the A-form helical structure of RNA-RNA and RNA-DNA duplexes.[1] This conformational rigidity enhances the binding affinity (melting temperature, Tₘ) of the oligonucleotide to its complementary target sequence. The 5-methyl group on the uracil base further contributes to duplex stability through improved base-stacking interactions.[1]
Applications in Therapeutic Oligonucleotides
2'-O-methyl-5-methyluridine is a crucial building block for the solid-phase synthesis of various modified oligonucleotides.[1] Its incorporation is particularly valuable in:
-
Antisense Oligonucleotides (ASOs): To enhance stability and target affinity for silencing disease-causing mRNAs.
-
Small Interfering RNAs (siRNAs): To improve the stability and efficacy of the RNAi pathway.
-
Aptamers and Diagnostic Probes: To create stable, high-affinity binding molecules for diagnostic and therapeutic applications.[1]
Furthermore, this modified nucleoside has demonstrated inhibitory properties against certain bacterial strains, such as M. bovis and M. avium, suggesting its potential as a lead compound for antimicrobial drug development.[1][7]
Experimental Protocols and Workflows
General Synthesis Strategy
The synthesis of 2'-O-methyl-5-methyluridine and its subsequent phosphoramidite for oligonucleotide synthesis is a multi-step process. While specific, large-scale synthesis protocols are often proprietary, a general laboratory-scale approach can be outlined, starting from commercially available 5-methyluridine.[8]
Step 1: Protection of Hydroxyl Groups
-
Rationale: To selectively methylate the 2'-hydroxyl group, the 3'- and 5'-hydroxyl groups of the ribose must be protected. This is typically achieved using bulky protecting groups like dimethoxytrityl (DMT) or silyl ethers.
-
Procedure: React 5-methyluridine with a suitable protecting group reagent (e.g., dimethoxytrityl chloride) in the presence of a base (e.g., pyridine) to yield the 3',5'-diprotected nucleoside.
Step 2: 2'-O-Methylation
-
Rationale: The exposed 2'-hydroxyl group is then methylated.
-
Procedure: The protected nucleoside is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base (e.g., sodium hydride).
Step 3: Deprotection
-
Rationale: The protecting groups on the 3'- and 5'-hydroxyls are removed to yield 2'-O-methyl-5-methyluridine.
-
Procedure: Acidic conditions (e.g., trichloroacetic acid) are used to remove DMT groups.
Step 4: Phosphoramidite Synthesis (for Oligonucleotide Synthesis)
-
Rationale: To incorporate the modified nucleoside into a growing oligonucleotide chain using an automated synthesizer, it must be converted into a phosphoramidite derivative.
-
Procedure: The 5'-hydroxyl group is protected with a DMT group, and the 3'-hydroxyl group is reacted with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).
Workflow: Incorporation into an Oligonucleotide
The following diagram illustrates the workflow for incorporating 2'-O-methyl-5-methyluridine phosphoramidite into a custom oligonucleotide sequence using solid-phase synthesis.
Caption: Workflow for solid-phase oligonucleotide synthesis.
Conclusion
2'-O-methyl-5-methyluridine is a pivotal modified nucleoside in the design and development of nucleic acid-based therapeutics. Its unique chemical structure provides a powerful combination of nuclease resistance and enhanced binding affinity, addressing two of the most significant challenges in the field. As research continues to push the boundaries of gene silencing and editing technologies, the strategic use of 2'-O-methyl-5-methyluridine will undoubtedly remain a key enabler of next-generation drug development.
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